Cas no 886498-49-3 ((2,3-Difluorophenyl)methanesulfonyl chloride)

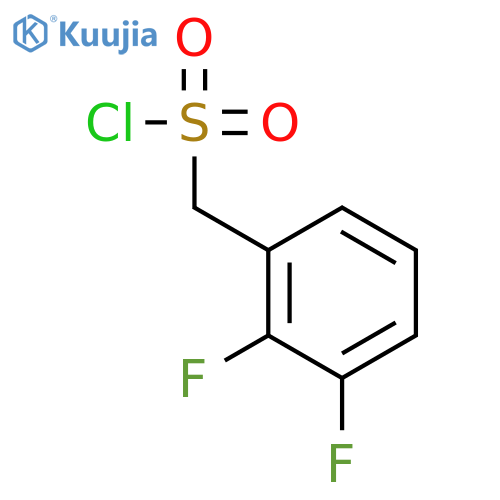

886498-49-3 structure

商品名:(2,3-Difluorophenyl)methanesulfonyl chloride

CAS番号:886498-49-3

MF:C7H5ClF2O2S

メガワット:226.628206968307

MDL:MFCD06798045

CID:1069192

PubChem ID:2761454

(2,3-Difluorophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (2,3-Difluorophenyl)methanesulfonyl chloride

- 2,3-DIFLUOROBENZYLSULFONYL CHLORIDE

- AKOS010077457

- 886498-49-3

- (2,3-DIFLUOROPHENYL)METHANESULPHONYL CHLORIDE

- EN300-258448

- AB29768

- (2,3-difluorophenyl)methanesulfonylChloride

- MFCD06798045

- PS-10882

- GEO-03054

- CS-0243063

- SY204648

- SCHEMBL20498046

- DTXSID00375780

- G27354

-

- MDL: MFCD06798045

- インチ: InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

- InChIKey: IVOZQYVSUGBOER-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)F)F)CS(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 225.9666846g/mol

- どういたいしつりょう: 225.9666846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2,3-Difluorophenyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-10882-100MG |

(2,3-Difluorophenyl)methanesulphonyl chloride |

886498-49-3 | >95% | 100mg |

£146.00 | 2025-02-08 | |

| Enamine | EN300-258448-0.05g |

(2,3-difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 95% | 0.05g |

$66.0 | 2024-06-18 | |

| Enamine | EN300-258448-5g |

(2,3-difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 95% | 5g |

$1142.0 | 2023-09-14 | |

| eNovation Chemicals LLC | D642557-10g |

(2,3-Difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 95% | 10g |

$1050 | 2024-05-25 | |

| TRC | D458848-100mg |

(2,3-Difluorophenyl)methanesulfonyl Chloride |

886498-49-3 | 100mg |

$ 230.00 | 2022-06-05 | ||

| Key Organics Ltd | PS-10882-5MG |

(2,3-Difluorophenyl)methanesulphonyl chloride |

886498-49-3 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| TRC | D458848-10mg |

(2,3-Difluorophenyl)methanesulfonyl Chloride |

886498-49-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-258448-0.25g |

(2,3-difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 95% | 0.25g |

$142.0 | 2024-06-18 | |

| Enamine | EN300-258448-10.0g |

(2,3-difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 95% | 10.0g |

$2285.0 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313733-250mg |

(2,3-Difluorophenyl)methanesulfonyl chloride |

886498-49-3 | 97% | 250mg |

¥1580 | 2023-04-13 |

(2,3-Difluorophenyl)methanesulfonyl chloride 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

886498-49-3 ((2,3-Difluorophenyl)methanesulfonyl chloride) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 81216-14-0(7-bromohept-1-yne)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886498-49-3)(2,3-Difluorophenyl)methanesulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):277.0